2-chloro-N-(2-methoxyethyl)propanamide
Description
Contextualization within Substituted Propanamides and Halogenated Organic Systems
2-chloro-N-(2-methoxyethyl)propanamide, with the chemical formula C6H12ClNO2, belongs to two significant classes of organic compounds: substituted propanamides and halogenated organic systems. aaronchem.combldpharm.comsigmaaldrich.com
Substituted Propanamides: At its core, the molecule features a propanamide structure. Propanamide is a three-carbon carboxamide. In this specific compound, the amide nitrogen is substituted with a 2-methoxyethyl group (–CH2CH2OCH3). The presence of the amide functional group (-C(=O)N-) is a key feature, known for its planar geometry and the ability to participate in hydrogen bonding, which influences the physical properties of the compound such as its melting and boiling points. libretexts.org The nature of the substituent on the amide nitrogen can significantly impact the molecule's polarity, solubility, and biological activity.
Halogenated Organic Systems: The inclusion of a chlorine atom at the alpha-position (the carbon adjacent to the carbonyl group) places this compound in the category of α-haloamides. Halogenated organic compounds are molecules containing one or more halogen atoms. nih.gov The presence of the electronegative chlorine atom introduces a dipole moment and a reactive site within the molecule. This C-Cl bond is susceptible to nucleophilic substitution reactions, a characteristic feature of many halogenated organic compounds. orgoreview.com
The combination of the substituted amide and the α-chloro functional groups within the same molecule creates a unique chemical entity with specific reactivity and potential for further chemical transformations.
Academic Research Landscape and Significance of the Compound
While a vast body of research exists for the broader classes of chloroacetamide and propanamide herbicides, specific academic studies focusing exclusively on 2-chloro-N-(2-methoxyethyl)propanamide are not extensively documented in publicly available literature. cambridge.orgcambridge.org However, its structural motifs are present in more complex molecules that are the subject of significant research, particularly in the agrochemical field. For instance, the chloroacetamide class of herbicides, which includes widely studied compounds like metolachlor (B1676510) and acetochlor, are known for their effectiveness in weed control. researchgate.net These herbicides act by inhibiting the synthesis of very-long-chain fatty acids in susceptible plants.
The significance of 2-chloro-N-(2-methoxyethyl)propanamide in the academic research landscape likely lies in its role as a potential building block or intermediate in the synthesis of more complex molecules. The presence of two reactive sites—the α-chloro position and the amide group—allows for a variety of chemical modifications. Researchers in medicinal chemistry and materials science often utilize such bifunctional molecules to construct larger, more complex structures with desired properties. The study of simpler molecules like 2-chloro-N-(2-methoxyethyl)propanamide can provide valuable insights into the reactivity and properties of the functional groups, which can then be applied to the design and synthesis of new compounds.
Objectives and Scope of In-Depth Chemical Investigation
The primary objective of a detailed chemical investigation into 2-chloro-N-(2-methoxyethyl)propanamide is to fully characterize its chemical and physical properties and to explore its reactivity. The scope of such an investigation would include:
Synthesis and Purification: Developing and optimizing synthetic routes to produce the compound with high purity. A common method for the synthesis of N-substituted chloroacetamides involves the reaction of an amine with a chloroacetyl chloride or a related acyl chloride. researchgate.net
Structural Elucidation: Confirming the molecular structure using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). pearson.comdocbrown.info
Physicochemical Properties: Determining key physical constants such as melting point, boiling point, solubility in various solvents, and partition coefficients. These properties are crucial for understanding the compound's behavior in different environments and for designing experimental protocols.
Reactivity Studies: Investigating the chemical reactions of the compound, particularly focusing on the reactivity of the α-chloro group in nucleophilic substitution reactions and the chemistry of the amide functional group.
A comprehensive understanding of these aspects would provide a solid foundation for any potential applications of 2-chloro-N-(2-methoxyethyl)propanamide in chemical synthesis or other areas of research.
Properties
IUPAC Name |
2-chloro-N-(2-methoxyethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-5(7)6(9)8-3-4-10-2/h5H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLJGUJEOFCRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N 2 Methoxyethyl Propanamide and Analogous Chloroamides
Amidation and Acylation Reactions for Primary Synthesis
The most prevalent method for the synthesis of 2-chloro-N-(2-methoxyethyl)propanamide involves the acylation of 2-methoxyethylamine (B85606) with 2-chloropropionyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is widely utilized due to its efficiency and the ready availability of the starting materials. A common approach is the Schotten-Baumann reaction, which is typically conducted in a two-phase solvent system. mdpi.comwikipedia.org
The primary precursors for the synthesis of 2-chloro-N-(2-methoxyethyl)propanamide are 2-chloropropionyl chloride and 2-methoxyethylamine. The 2-chloropropionyl chloride serves as the acylating agent, providing the chloro-propanoyl moiety, while 2-methoxyethylamine acts as the nucleophile.
The stoichiometry of the reactants is a critical factor influencing the reaction's yield and purity. Typically, a slight excess of the amine or the use of a non-nucleophilic base is employed to neutralize the hydrochloric acid generated during the reaction. rsc.org This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.
Table 1: Reactant Precursors and their Roles
| Reactant | Chemical Formula | Role in Reaction |
| 2-Chloropropionyl chloride | CH₃CHClCOCl | Acylating agent |
| 2-Methoxyethylamine | CH₃OCH₂CH₂NH₂ | Nucleophile |
| Base (e.g., Sodium hydroxide (B78521), Triethylamine) | NaOH, (C₂H₅)₃N | Acid scavenger |
Optimizing reaction conditions is paramount to maximizing the yield and minimizing the formation of byproducts. Key parameters that are often adjusted include temperature, solvent, and the choice of base.
The Schotten-Baumann reaction is typically performed at or slightly above room temperature in a biphasic system, such as dichloromethane (B109758) and water. mdpi.comwikipedia.org The organic phase contains the acyl chloride and the amine, while the aqueous phase contains the base. mdpi.com This setup facilitates the separation of the product from the inorganic salts formed.
Optimization strategies often involve screening different solvents and bases, as well as adjusting the reaction temperature. For analogous chloroacetamide syntheses, it has been shown that careful control of temperature is necessary due to the exothermic nature of the reaction. rsc.org
Table 2: Optimization of Reaction Conditions for Amidation
| Parameter | Conditions | Effect on Yield and Purity |
|---|---|---|
| Temperature | Low (0-5 °C) to ambient | Lower temperatures can improve selectivity and reduce side reactions. |
| Solvent | Biphasic (e.g., Dichloromethane/Water), Aprotic (e.g., Toluene) | Biphasic systems simplify workup; aprotic solvents can be used with organic bases. |
| Base | Inorganic (e.g., NaOH, K₂CO₃), Organic (e.g., Triethylamine, Pyridine) | Choice of base affects reaction rate and ease of removal. |
| Stoichiometry | Slight excess of amine or use of a dedicated base | Prevents amine protonation and drives the reaction to completion. |
Chiral Synthesis and Stereochemical Control of 2-Chloro-N-(2-methoxyethyl)propanamide Enantiomers
Many chloroacetamide herbicides, which are structurally analogous to 2-chloro-N-(2-methoxyethyl)propanamide, exhibit stereoisomerism where one enantiomer possesses significantly higher biological activity. This has driven the development of methods for the chiral synthesis and stereochemical control of these compounds.
A primary strategy for obtaining enantiomerically pure 2-chloro-N-(2-methoxyethyl)propanamide is to start with a chiral precursor. (S)-2-chloropropionic acid, which can be prepared from the naturally occurring amino acid L-alanine via diazotization, is a common starting material. wikipedia.org This chiral acid can then be converted to its corresponding acid chloride, (S)-2-chloropropionyl chloride, using reagents like thionyl chloride or oxalyl chloride. google.com Subsequent reaction with 2-methoxyethylamine, under carefully controlled conditions to avoid racemization, yields the desired (S)-enantiomer of the final product.
The stereochemical integrity of the chiral center is a major consideration during the synthesis. The reaction conditions, particularly temperature and the choice of base, must be optimized to minimize any potential for racemization at the stereogenic carbon atom.
Green Chemistry Approaches in 2-Chloro-N-(2-methoxyethyl)propanamide Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of chloroamides to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One promising green approach is the use of microwave-assisted synthesis. nih.govmostwiedzy.pl Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. mdpi.comresearchgate.net For the synthesis of amides, microwave-assisted methods have been shown to be effective, even for N-alkylation of amides. mdpi.comorganic-chemistry.org
The use of greener solvents is another key aspect of green chemistry. While the traditional Schotten-Baumann reaction often employs chlorinated solvents like dichloromethane, research is ongoing to replace these with more environmentally benign alternatives such as water or bio-based solvents. rsc.orgtandfonline.com Performing the reaction in water under neutral or near-neutral conditions is a particularly attractive green alternative, though it can be challenging with highly reactive aliphatic acid chlorides. tandfonline.com
Table 3: Green Chemistry Strategies in Chloroamide Synthesis
| Green Approach | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Faster reaction times, higher yields, potential for solvent-free conditions. nih.govmostwiedzy.pl |
| Use of Greener Solvents | Replacement of hazardous solvents (e.g., dichloromethane) with water or bio-solvents. | Reduced environmental impact and toxicity. rsc.org |
| Catalytic Methods | Employing catalysts to enable more efficient and selective reactions. | Lower energy consumption and reduced waste. |
| Solvent-Free Reactions | Conducting the synthesis without a solvent. | Eliminates solvent waste and simplifies purification. mdpi.com |
Isolation, Purification, and Yield Optimization in Chloroamide Synthesis
The isolation and purification of 2-chloro-N-(2-methoxyethyl)propanamide from the reaction mixture are crucial steps to obtain a product of high purity. The chosen method depends on the physical properties of the product and the impurities present.
Following the reaction, a typical workup procedure involves quenching the reaction with water and separating the organic layer. The organic phase is then washed with a dilute acid solution to remove any unreacted amine and with a dilute base solution to remove any remaining acid chloride or carboxylic acid byproduct. Finally, a wash with brine is often performed to remove residual water before drying the organic layer over an anhydrous salt like sodium sulfate.
The crude product obtained after solvent evaporation can be further purified by recrystallization. miamioh.edu This technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving the more soluble impurities in the solvent. The choice of solvent is critical for effective recrystallization.
Yield optimization is an ongoing process that involves a systematic variation of reaction parameters. Factors such as reactant concentration, reaction time, temperature, and catalyst loading (if applicable) are methodically adjusted to find the conditions that provide the highest possible yield of the desired product with the highest purity.
Advanced Spectroscopic and Structural Characterization of 2 Chloro N 2 Methoxyethyl Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and chemical environment of each atom can be determined.
In the ¹H NMR spectrum of 2-chloro-N-(2-methoxyethyl)propanamide, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, following the n+1 rule.
Based on the structure of 2-chloro-N-(2-methoxyethyl)propanamide, the following proton signals are expected: a doublet for the methyl protons adjacent to the chiral center, a quartet for the methine proton also at the chiral center, and distinct signals for the methylene (B1212753) and methoxy (B1213986) protons of the N-(2-methoxyethyl) group, along with a broad signal for the amide N-H proton. The splitting of the CH₃ and CH groups into a doublet and quartet, respectively, is characteristic of an ethyl group fragment where one proton is substituted, in this case with a chlorine atom.
Expected ¹H NMR Data for 2-chloro-N-(2-methoxyethyl)propanamide
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (propanamide) | ~1.6 | Doublet | 3H |
| -CH(Cl)- | ~4.5 | Quartet | 1H |
| -NH- | ~7.0-8.0 | Broad Singlet | 1H |
| -N-CH₂- | ~3.5 | Triplet | 2H |
| -O-CH₂- | ~3.6 | Triplet | 2H |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a single peak, and its chemical shift is indicative of its bonding and electronic environment. The presence of electronegative atoms like chlorine, oxygen, and nitrogen causes a downfield shift (higher ppm value) for the attached carbons.
For 2-chloro-N-(2-methoxyethyl)propanamide, six distinct carbon signals are anticipated: the methyl carbon, the chlorine-bearing methine carbon, the carbonyl carbon of the amide, and the three unique carbons of the N-(2-methoxyethyl) substituent. The carbonyl carbon is typically observed at the lowest field, often in the range of 170-180 ppm.
Expected ¹³C NMR Data for 2-chloro-N-(2-methoxyethyl)propanamide
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| -CH₃ (propanamide) | ~20 |
| -CH(Cl)- | ~55 |
| C=O | ~170 |
| -N-CH₂- | ~40 |
| -O-CH₂- | ~70 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For 2-chloro-N-(2-methoxyethyl)propanamide, a COSY spectrum would show a cross-peak between the -CH(Cl)- proton and the -CH₃ protons, confirming their connectivity. It would also show correlations between the -N-CH₂- and -O-CH₂- protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HMQC/HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for definitive assignment of the carbon skeleton based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the amide N-H proton to the carbonyl carbon and the adjacent methylene carbon (-N-CH₂-).
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed.
For 2-chloro-N-(2-methoxyethyl)propanamide (C₆H₁₂ClNO₂), the theoretical monoisotopic mass can be calculated. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value. The presence of chlorine is also readily identified by the characteristic isotopic pattern, with two peaks separated by approximately 2 m/z units, corresponding to the ³⁵Cl and ³⁷Cl isotopes, in a roughly 3:1 ratio of intensity.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
The IR spectrum of 2-chloro-N-(2-methoxyethyl)propanamide would display several key absorption bands that confirm its structure. The presence of a strong absorption band around 1650 cm⁻¹ is indicative of the C=O stretching vibration of the amide group. pearson.com Another characteristic feature of a secondary amide is the N-H stretching vibration, which appears as a sharp peak around 3300 cm⁻¹. pearson.comdocbrown.info The C-N stretching of the amide would be observed in the 1400-1200 cm⁻¹ region. The presence of the chloro group is indicated by a C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region. docbrown.info Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ range.
Characteristic IR Absorption Bands for 2-chloro-N-(2-methoxyethyl)propanamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | ~3300 |
| Alkyl C-H | Stretch | 2850-3000 |
| Amide C=O | Stretch | ~1650 |
| Amide N-H | Bend | ~1550 |
| C-O (ether) | Stretch | ~1100 |
X-ray Crystallography for Solid-State Structural Analysis (Applicable to Related Compounds for General Principles)
While a crystal structure for 2-chloro-N-(2-methoxyethyl)propanamide itself is not publicly available, examining the crystal structures of related compounds provides insight into the general principles of their solid-state arrangement. Studies on compounds like chloroacetamide and 2-chloro-N-(p-tolyl)propanamide reveal key structural features. iucr.orgresearchgate.net
X-ray crystallographic analysis provides precise measurements of bond lengths, bond angles, and torsion angles. For instance, the C=O bond length in amides is typically around 1.23 Å, and the C-N bond has partial double bond character, resulting in a shorter bond length (around 1.34 Å) than a typical C-N single bond. researchgate.net The geometry around the amide nitrogen is generally planar due to this resonance. The conformation of the molecule, including the torsion angles that define the spatial arrangement of the different parts of the molecule, is also determined. In some cases, disorder in the positions of atoms, such as the chlorine and a methyl group, can be observed. researchgate.net These structural details are crucial for understanding the physical properties and intermolecular interactions of the compound in the solid state.
Crystal Packing Motifs and Intermolecular Interactions (e.g., N–H···O Hydrogen Bonds, C–H···O Interactions, Halogen Bonding, C–H···π Interactions)
N–H···O Hydrogen Bonds: As is characteristic of secondary amides, strong N–H···O hydrogen bonds are a dominant feature in the crystal structure of 2-chloro-N-(p-tolyl)propanamide. These interactions link the amide groups of adjacent molecules, forming a head-to-tail arrangement that results in ribbons propagating along the direction. nih.gov
C–H···O Interactions: In addition to the primary hydrogen bonds, weaker C–H···O interactions are also observed. Specifically, an interaction between the methine group and the ketone oxygen contributes to the stability of the crystal lattice. nih.gov This type of interaction is also noted in other related phenylacetamides. nih.gov
Halogen Bonding: The crystal packing of 2-chloro-N-(p-tolyl)propanamide also exhibits weak C–Cl···O=C halogen bonding. nih.govresearchgate.net This interaction, although not as strong as the conventional hydrogen bonds, plays a role in the formation of the parallel running stacks of the molecular chains. nih.govresearchgate.net
The following table summarizes the key intermolecular interactions observed in the crystal structure of the related compound, 2-chloro-N-(p-tolyl)propanamide.
| Interaction Type | Donor | Acceptor | Description |
| N–H···O Hydrogen Bond | Amide N–H | Ketone Oxygen | Forms chains along the a-axis in a head-to-tail arrangement. nih.gov |
| C–H···O Interaction | Methine C–H | Ketone Oxygen | Contributes to the stability of the crystal lattice. nih.gov |
| Halogen Bonding | C–Cl | Ketone Oxygen | Weak interaction contributing to the formation of parallel stacks. nih.govresearchgate.net |
| C–H···π Interaction | Methyl C–H | Tolyl Ring | A very weak interaction involving the methyl group and the aromatic ring. nih.gov |
Bond Length and Torsion Angle Analysis in Related Chloroamides
The molecular geometry of 2-chloro-N-(p-tolyl)propanamide, as determined by X-ray crystallography, reveals bond lengths and torsion angles that are consistent with those of other similar chloroamides, such as 2-chloro-N-phenylpropanamide. nih.gov Two independent samples of 2-chloro-N-(p-tolyl)propanamide, labeled as 1a and 1b, were analyzed, and their geometric parameters were found to be in close agreement. nih.govresearchgate.net
The N–C bond lengths in the amide moiety are approximately 1.344 Å, while the C=O bond lengths are around 1.224 Å. nih.govresearchgate.net A key feature of the molecular conformation is the torsion angle of the acetamide (B32628) moiety (C–N–C–C), which is nearly planar at approximately 179°. nih.govresearchgate.net Furthermore, the aryl ring is twisted with respect to the amide backbone, as indicated by the C1–C7–N8–C9 torsion angle of about 45°. nih.gov
A comparative analysis of selected bond lengths and torsion angles for 2-chloro-N-(p-tolyl)propanamide (1a and 1b) and the related compound 2-chloro-N-phenylpropanamide (IQOHOL) is presented in the table below.
| Parameter | 2-chloro-N-(p-tolyl)propanamide (1a) | 2-chloro-N-(p-tolyl)propanamide (1b) | 2-chloro-N-phenylpropanamide (IQOHOL) |
| Bond Lengths (Å) | |||
| O10–C9 | 1.2233 (18) | 1.2245 (19) | 1.219 (15) |
| N8–C9 | 1.3448 (19) | 1.344 (2) | 1.341 (16) |
| **Torsion Angles (°) ** | |||
| C–N–C–C (acetamide moiety) | 179.00 (13) | 178.97 (14) | Not Reported |
| C1–C7–N8–C9 | 45.3 (2) | 45.6 (2) | Not Reported |
| O10–C9–C11–C12 | -60.4 (5) | -60.2 (6) | 61.35 (1) |
Data for 2-chloro-N-(p-tolyl)propanamide and 2-chloro-N-phenylpropanamide (IQOHOL) are derived from crystallographic studies. nih.govresearchgate.net
Based on a comprehensive search of available scientific literature, detailed computational chemistry and theoretical investigation data specifically for the compound 2-chloro-N-(2-methoxyethyl)propanamide are not publicly available.
Studies providing the specific information required for the requested article outline—including Density Functional Theory (DFT) calculations, optimized molecular geometry, Frontier Molecular Orbital (FMO) analysis, theoretical vibrational analysis, and quantum chemical reactivity descriptors—have not been published for this particular compound.
While computational studies exist for structurally related compounds, such as 2-chloro-N-(p-tolyl)propanamide, the strict requirement to focus solely on 2-chloro-N-(2-methoxyethyl)propanamide prevents the inclusion of data from these other molecules. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested.
Computational Chemistry and Theoretical Investigations of 2 Chloro N 2 Methoxyethyl Propanamide
Molecular Dynamics Simulations for Conformational Sampling and Stability
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be chosen to accurately describe the interatomic and intramolecular forces governing the molecule's behavior.
System Setup: The 2-chloro-N-(2-methoxyethyl)propanamide molecule would be placed in a simulation box, often solvated with a chosen solvent (like water) to mimic physiological or experimental conditions.
Simulation Protocol: The system would be energy-minimized to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are brought to the desired values. A production run would then be carried out for a significant length of time (nanoseconds to microseconds) to sample a wide range of molecular conformations.
Data Analysis: The resulting trajectory would be analyzed to extract information on:
Conformational Landscapes: Identifying the most stable and frequently occurring three-dimensional arrangements of the molecule by analyzing dihedral angle distributions and root-mean-square deviation (RMSD) clustering.
Structural Stability: Assessing the stability of different conformers by calculating potential energy landscapes and root-mean-square fluctuation (RMSF) of atomic positions.
Intramolecular Interactions: Investigating hydrogen bonding and other non-covalent interactions that stabilize specific conformations.
While general methodologies for performing such simulations are well-established, the specific application to 2-chloro-N-(2-methoxyethyl)propanamide, along with any resulting data on its conformational isomers, energy profiles, or stability metrics, has not been published in accessible scientific literature. Therefore, no data tables or detailed research findings can be presented.
Reactivity Profiles and Mechanistic Pathways of 2 Chloro N 2 Methoxyethyl Propanamide
Nucleophilic Substitution Reactions at the α-Chloro Center (SN1 and SN2 Mechanisms)
The carbon atom attached to the chlorine (the α-carbon) is an electrophilic center, susceptible to attack by nucleophiles. organic-chemistry.org This leads to the displacement of the chloride ion in a nucleophilic substitution reaction. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. organic-chemistry.orglibretexts.org
SN2 Mechanism: The SN2 (Substitution Nucleophilic Bimolecular) pathway is generally favored for primary and secondary alkyl halides, such as the α-chloro group in 2-chloro-N-(2-methoxyethyl)propanamide. organic-chemistry.orglibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). youtube.comlibretexts.org The departure of the chloride ion occurs simultaneously with the formation of the new bond with the nucleophile. organic-chemistry.org
Key characteristics of the SN2 reaction for this compound include:
Kinetics: The reaction rate is dependent on the concentration of both the 2-chloro-N-(2-methoxyethyl)propanamide and the nucleophile (second-order kinetics). libretexts.orgyoutube.com
Stereochemistry: If the α-carbon were a stereocenter, the SN2 reaction would proceed with an inversion of configuration. organic-chemistry.orglibretexts.org
Favorable Conditions: Strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) enhance the rate of SN2 reactions. libretexts.org
SN1 Mechanism: The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. masterorganicchemistry.com It is less likely for this compound under typical conditions because it involves the formation of a secondary carbocation, which is less stable than the tertiary carbocations that readily undergo SN1 reactions. organic-chemistry.org The first and rate-determining step is the spontaneous dissociation of the leaving group (chloride) to form a planar carbocation intermediate. masterorganicchemistry.com In the second step, the nucleophile attacks the carbocation, which can occur from either face of the planar intermediate. organic-chemistry.org
Key characteristics of a potential SN1 reaction include:
Kinetics: The reaction rate is dependent only on the concentration of the substrate (first-order kinetics). libretexts.orgmasterorganicchemistry.com
Stereochemistry: If the reaction were to proceed via an SN1 mechanism at a chiral center, it would result in racemization (a mixture of retention and inversion of configuration). organic-chemistry.orgmasterorganicchemistry.com
Favorable Conditions: Weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate, favor the SN1 pathway. organic-chemistry.orglibretexts.org
The chemical reactivity of N-aryl 2-chloroacetamides, analogous structures, is largely attributed to the facile replacement of the chlorine atom by various nucleophiles, highlighting the importance of substitution reactions at the α-chloro center. researchgate.net
Table 1: Comparison of SN1 and SN2 Reaction Mechanisms for 2-chloro-N-(2-methoxyethyl)propanamide
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps, carbocation intermediate | One step, concerted |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Solvent | Polar protic (e.g., H₂O, ROH) | Polar aprotic (e.g., Acetone, DMSO) |
Amide Hydrolysis Reactions and Kinetics
Amide hydrolysis is the cleavage of the amide bond (C-N) through a reaction with water, yielding a carboxylic acid and an amine. allen.inlibretexts.org This reaction can be catalyzed by either acid or base, with the required conditions being more stringent than those for the hydrolysis of esters or acid chlorides. pressbooks.pubmasterorganicchemistry.com
Base-Promoted Hydrolysis: In basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. allen.inlibretexts.org The reformation of the carbonyl double bond results in the elimination of an amide anion. pressbooks.pub This is generally a difficult step because the amide anion is a very poor leaving group, meaning that basic hydrolysis often requires harsh conditions like prolonged heating. pressbooks.pubmasterorganicchemistry.com The initially formed carboxylic acid is deprotonated by the strongly basic amide anion to yield a carboxylate salt and the amine. libretexts.org
The kinetics of amide hydrolysis are dependent on pH. researchgate.net Studies on similar N-substituted amides show that the hydrolysis rate is first-order with respect to the amide concentration. researchgate.net The rate is sensitive to pH, with rapid increases in conversion observed at low and high pH values, while the rate is relatively insensitive to pH changes under near-neutral conditions. researchgate.net
Table 2: General Conditions for Amide Hydrolysis
| Condition | Catalyst | Mechanism Steps | Products |
| Acidic | H₃O⁺ (e.g., HCl, H₂SO₄) | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer.4. Elimination of amine. | 2-chloropropanoic acid + 2-methoxyethylammonium salt |
| Basic | OH⁻ (e.g., NaOH, KOH) | 1. Nucleophilic attack by hydroxide.2. Elimination of amide anion.3. Deprotonation of carboxylic acid. | 2-chloropropanoate salt + 2-methoxyethylamine (B85606) |
Cyclization Reactions Involving the Amide and Methoxyethyl Moieties
The structure of 2-chloro-N-(2-methoxyethyl)propanamide contains multiple sites that can participate in intramolecular reactions to form cyclic products. The primary pathway for cyclization involves the nucleophilic centers of the molecule (the amide nitrogen or the ether oxygen) attacking the electrophilic α-carbon, displacing the chloride ion in an intramolecular nucleophilic substitution.
While specific studies on 2-chloro-N-(2-methoxyethyl)propanamide are not prevalent, the cyclization of analogous N-(3-oxoalkyl)chloroacetamides under basic conditions has been shown to produce piperidine (B6355638) ring systems. nih.govresearchgate.net In these reactions, a base is used to deprotonate a carbon alpha to a carbonyl, creating a carbanion that then acts as the intramolecular nucleophile. nih.govresearchgate.net
For 2-chloro-N-(2-methoxyethyl)propanamide, a potential intramolecular reaction could involve the amide nitrogen acting as a nucleophile to attack the α-chloro center. This would lead to the formation of a four-membered ring (an azetidinone derivative), though such rings are generally less stable and harder to form than five- or six-membered rings. A more plausible, though still challenging, cyclization could involve the ether oxygen of the methoxyethyl group acting as the nucleophile, which would result in the formation of a six-membered morpholinone ring system. The feasibility of these reactions depends significantly on the reaction conditions, such as the choice of base and solvent, which influence the conformation of the molecule and the nucleophilicity of the respective atoms.
Derivatization Reactions for Functional Group Transformation
Derivatization involves chemically modifying a compound to produce a new substance with different properties, often to enhance its suitability for a specific analytical method or to use it as a building block in further synthesis. jfda-online.commdpi-res.com 2-chloro-N-(2-methoxyethyl)propanamide has two primary functional groups that can be targeted for derivatization: the α-chloro group and the amide group.
Transformations at the α-Chloro Center: The chloro group is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution.
Amination: Reaction with primary or secondary amines can replace the chlorine to form α-amino amides.
Thiolation: Reaction with thiols or thiolate salts can introduce a sulfur-containing moiety.
Alkoxylation: Reaction with alkoxides can substitute the chlorine with a new ether linkage.
Transformations of the Amide Group: The amide functional group itself can undergo several transformations.
Reduction: Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). In this case, the product would be N-(2-chloro-1-methylethyl)-N-(2-methoxyethyl)amine.
Dehydration: Although not applicable here due to the N-substitution, primary amides can be dehydrated to nitriles.
These derivatization reactions allow for the transformation of 2-chloro-N-(2-methoxyethyl)propanamide into a variety of other compounds, expanding its synthetic utility.
Table 3: Potential Derivatization Reactions
| Functional Group | Reagent(s) | Product Type |
| α-Chloro | R-NH₂ (Amine) | α-Amino amide |
| α-Chloro | R-SH (Thiol) | α-Thio amide |
| α-Chloro | R-O⁻ (Alkoxide) | α-Alkoxy amide |
| Amide | LiAlH₄ | Secondary Amine |
Electrophilic and Nucleophilic Attack Sites as Predicted by Computational Models
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the reactivity of molecules. researchgate.net By calculating the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), one can identify the most probable sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
For 2-chloro-N-(2-methoxyethyl)propanamide, computational models would likely predict the following:
Electrophilic Sites (Susceptible to Nucleophilic Attack):
Carbonyl Carbon: The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, where the electronegative oxygen atom pulls electron density away from the carbon. This is a primary site for attack by nucleophiles, as seen in amide hydrolysis. khanacademy.org
α-Carbon: The carbon atom bonded to the chlorine is also an electrophilic center. The electronegative chlorine atom withdraws electron density, making this carbon susceptible to nucleophilic substitution reactions. khanacademy.org
Nucleophilic Sites (Susceptible to Electrophilic Attack):
Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen make it a primary nucleophilic site. Protonation at this oxygen is the first step in acid-catalyzed amide hydrolysis. youtube.com
Amide Nitrogen: The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group. This reduces its nucleophilicity compared to an amine nitrogen, but it can still act as a nucleophile under certain conditions. youtube.com
Ether Oxygen: The oxygen atom in the methoxyethyl group also possesses lone pairs and can act as a nucleophilic center, potentially participating in intramolecular cyclization reactions.
DFT calculations can quantify these properties through various indices. researchgate.netnih.gov The electrophilicity index (ω) can be calculated to measure the propensity of the molecule to accept electrons, while local Parr functions can identify the specific atoms most likely to undergo electrophilic or nucleophilic attack. researchgate.net
Table 4: Predicted Reactive Sites
| Site | Type | Predicted Reactivity | Relevant Reaction |
| Carbonyl Carbon | Electrophilic | High | Amide Hydrolysis |
| α-Carbon | Electrophilic | Moderate | Nucleophilic Substitution |
| Carbonyl Oxygen | Nucleophilic | High | Acid-Catalyzed Hydrolysis |
| Amide Nitrogen | Nucleophilic | Low-Moderate | Cyclization (potential) |
| Ether Oxygen | Nucleophilic | Moderate | Cyclization (potential) |
Degradation and Environmental Transformation Pathways of 2 Chloro N 2 Methoxyethyl Propanamide
Hydrolytic Degradation Mechanisms under Varying pH Conditions
The hydrolysis of 2-chloro-N-(2-methoxyethyl)propanamide is a significant abiotic degradation pathway, with the rate and mechanism being highly dependent on the pH of the surrounding aqueous environment. nih.govnih.govacs.orgproquest.com Amides, in general, can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine. numberanalytics.com For chloroacetamides, the presence of the chlorine atom provides an additional reactive site.
Under basic conditions , two primary hydrolytic pathways are anticipated for 2-chloro-N-(2-methoxyethyl)propanamide. nih.govacs.org The first is a bimolecular nucleophilic substitution (S(_N)2) reaction where a hydroxide (B78521) ion attacks the carbon atom bearing the chlorine, leading to the formation of 2-hydroxy-N-(2-methoxyethyl)propanamide. nih.govresearchgate.net The second pathway involves the cleavage of the amide bond, which can also be facilitated by basic conditions. nih.gov The prevalence of one pathway over the other is influenced by the specific structure of the chloroacetamide. nih.govacs.org
Under acidic conditions , the degradation of 2-chloro-N-(2-methoxyethyl)propanamide is also expected to occur, potentially proceeding through different mechanisms. Acid-catalyzed hydrolysis of chloroacetamides can lead to the cleavage of both the amide and ether linkages. nih.govacs.org For 2-chloro-N-(2-methoxyethyl)propanamide, this could result in the cleavage of the N-(2-methoxyethyl) group, a process known as N-dealkylation, in addition to amide bond hydrolysis. nih.gov The rate of acid-catalyzed hydrolysis can be significantly influenced by steric hindrance around the amide functional group. acs.org
At circumneutral pH , the hydrolysis of chloroacetamides is generally slow, with half-lives that can extend from weeks to years for some compounds. nih.gov Over extended periods, hydroxy-substituted derivatives have been identified as products of hydrolysis at neutral pH. nih.govproquest.com The rate of hydrolysis across the pH spectrum is a critical factor in determining the persistence of 2-chloro-N-(2-methoxyethyl)propanamide in various aquatic environments.
| pH Condition | Primary Degradation Pathway(s) | Potential Major Products |
|---|---|---|
| Acidic (e.g., pH < 4) | - Amide bond cleavage
| - 2-chloropropanoic acid
|
| Neutral (e.g., pH 7) | - Slow S(_N)2 substitution of chlorine
| - 2-hydroxy-N-(2-methoxyethyl)propanamide |
| Basic (e.g., pH > 9) | - S(_N)2 substitution of chlorine
| - 2-hydroxy-N-(2-methoxyethyl)propanamide
|
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, represents another important abiotic pathway for the transformation of 2-chloro-N-(2-methoxyethyl)propanamide in the environment, particularly in surface waters exposed to sunlight. acs.orgmdpi.com Chloroacetamide herbicides are known to undergo photolysis, and similar reactions are expected for this compound. nih.govdtu.dk
The primary photochemical reactions for chloroacetamides often involve the cleavage of the carbon-chlorine (C-Cl) bond. dtu.dk This can lead to the formation of a radical species that can then react further. Common transformation reactions observed during the UV treatment of chloroacetamide herbicides include:
Dechlorination : The replacement of the chlorine atom with a hydrogen atom. nih.govdtu.dk
Hydroxylation : The introduction of one or more hydroxyl groups onto the molecule, often following dechlorination. nih.govdtu.dk
Cyclization : Intramolecular reactions that can lead to the formation of cyclic structures. nih.govdtu.dk
For 2-chloro-N-(2-methoxyethyl)propanamide, photodegradation could lead to the formation of N-(2-methoxyethyl)propanamide as a primary dechlorinated product. Subsequent hydroxylation could also occur. It is important to note that the degradation products formed through photolysis are not always less toxic than the parent compound; in some cases, they have been found to exhibit equal or even greater toxicity. nih.govdtu.dk The efficiency of photodegradation can be influenced by various factors, including light intensity, wavelength, and the presence of photosensitizers in the water. researchgate.net
Enzymatic and Biotransformation Processes (e.g., N-dealkylation, Amide Cleavage)
Biotransformation, mediated by microorganisms, is a primary route for the dissipation of chloroacetamide herbicides in soil and aquatic systems. acs.orgsci-hub.box It is anticipated that 2-chloro-N-(2-methoxyethyl)propanamide would also be susceptible to microbial degradation through similar enzymatic processes. The key biotransformation pathways for chloroacetamides include N-dealkylation and amide cleavage. scilit.com
N-dealkylation involves the removal of the N-alkyl or N-alkoxyalkyl substituent. For 2-chloro-N-(2-methoxyethyl)propanamide, this would entail the cleavage of the bond between the nitrogen atom and the 2-methoxyethyl group. This process is a common metabolic pathway for many xenobiotics. nih.gov In some chloroacetamide herbicides, both C-dealkylation and N-dealkylation have been observed, leading to a series of intermediate metabolites. scilit.com
Amide cleavage , or amide hydrolysis, is another crucial enzymatic process. This reaction is catalyzed by amidase enzymes, which break the C-N bond in the amide linkage to produce a carboxylic acid and an amine. researchgate.netresearchgate.net For 2-chloro-N-(2-methoxyethyl)propanamide, this would result in the formation of 2-chloropropanoic acid and 2-methoxyethanamine. The cleavage of the highly stable amide bond is a critical step in the complete mineralization of the compound. mdpi.com
Another significant biotransformation pathway for chloroacetamides is glutathione conjugation . nih.govacs.org This involves the enzymatic reaction of the compound with glutathione, a tripeptide found in many organisms. This is often the initial step in the detoxification and subsequent degradation of these compounds, leading to the formation of various sulfonic acid and oxanilic acid derivatives. nih.govmdpi.com
Prediction of Degradation Products and Intermediates
Based on the established degradation pathways for analogous chloroacetamide compounds, a range of degradation products and intermediates can be predicted for 2-chloro-N-(2-methoxyethyl)propanamide. nih.govnih.gov
| Degradation Pathway | Predicted Intermediate/Product | Chemical Formula |
|---|---|---|
| Hydrolysis | 2-hydroxy-N-(2-methoxyethyl)propanamide | C(6)H({13})NO(3) |
| 2-chloropropanoic acid | C(_3)H(_5)ClO(_2) | |
| Photodegradation | N-(2-methoxyethyl)propanamide | C(_6)H({13})NO(2) |
| Hydroxy-N-(2-methoxyethyl)propanamide | C(_6)H({13})NO(3) | |
| Biotransformation | 2-chloro-N-ethylacetamide (from N-dealkylation) | C(_4)H(_8)ClNO |
| 2-methoxyethanamine (from amide cleavage) | C(_3)H(_9)NO | |
| Glutathione conjugate of 2-chloro-N-(2-methoxyethyl)propanamide | C({16})H(_{28})ClN(_4)O(_8)S |
The initial transformation products are likely to retain a significant portion of the parent molecule's structure. However, through sequential degradation steps, these intermediates are expected to be further broken down into smaller, more polar molecules, eventually leading to mineralization (conversion to CO(_2), H(_2)O, and inorganic ions). nih.gov The identification of these degradation products is crucial for a comprehensive environmental risk assessment, as they may have their own toxicological profiles. nih.gov
Chemical Stability and Shelf-Life Considerations from a Degradation Perspective
The chemical stability and shelf-life of 2-chloro-N-(2-methoxyethyl)propanamide are intrinsically linked to its susceptibility to the degradation pathways discussed above. Amides are generally considered to be relatively stable functional groups. numberanalytics.commasterorganicchemistry.com However, the presence of the α-chloro substituent and the N-alkoxyethyl group introduces reactive sites that can decrease its stability under certain conditions.
To ensure a reasonable shelf-life, 2-chloro-N-(2-methoxyethyl)propanamide should be stored under conditions that minimize exposure to factors that promote degradation:
pH : Storage in neutral or slightly acidic conditions would be preferable to strongly acidic or basic environments to slow the rate of hydrolysis.
Light : Protection from light, particularly UV radiation, is necessary to prevent photochemical degradation.
Biological Contamination : Storage in sterile conditions or with the addition of a biocide would prevent microbial degradation.
Temperature : As with most chemical reactions, lower temperatures will slow the rates of all degradation processes.
Advanced Analytical Methodologies for Detection and Quantification of 2 Chloro N 2 Methoxyethyl Propanamide
High Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (e.g., UV, PDA, MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-chloro-N-(2-methoxyethyl)propanamide. Its versatility lies in the wide array of stationary phases and mobile phase compositions that can be employed to achieve optimal separation. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com
For detection, several options are available, each with its own advantages:
Ultraviolet (UV) and Photodiode Array (PDA) Detectors: These detectors are widely used due to their robustness and cost-effectiveness. mdpi.com They measure the absorbance of the analyte at specific wavelengths. A PDA detector offers the advantage of acquiring a full UV spectrum of the eluting compound, which can aid in peak identification and purity assessment. The choice of wavelength is critical and is determined by the chromophoric properties of 2-chloro-N-(2-methoxyethyl)propanamide.
Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides a high degree of sensitivity and selectivity. sielc.com MS detectors identify compounds based on their mass-to-charge ratio (m/z), offering structural information and enabling confident identification even in complex matrices. This is particularly valuable for trace-level analysis and for confirming the presence of the target analyte.
| Parameter | UV/PDA Detection | Mass Spectrometry (MS) Detection |
| Principle | Measures absorbance of UV-Vis light | Measures mass-to-charge ratio of ionized molecules |
| Selectivity | Moderate | High |
| Sensitivity | Good | Excellent |
| Identification | Based on retention time and UV spectrum | Based on retention time and mass spectrum |
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
For polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase surface where partitioning of polar analytes occurs.
When coupled with mass spectrometry (HILIC-MS), this technique offers enhanced sensitivity for polar analytes like potential impurities or degradation products related to 2-chloro-N-(2-methoxyethyl)propanamide. nih.gov The high organic content of the mobile phase in HILIC can facilitate more efficient desolvation and ionization in the MS source, leading to improved signal intensity. nih.gov This makes HILIC-MS a valuable tool for the analysis of trace-level polar compounds in various sample types. nih.govresearchgate.net
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a separation technique well-suited for volatile and thermally stable compounds. While 2-chloro-N-(2-methoxyethyl)propanamide itself may have limited volatility, GC analysis can be employed following a derivatization step to convert it into a more volatile and thermally stable analogue. jfda-online.com
The coupling of GC with a mass spectrometer (GC-MS) provides a highly specific and sensitive analytical method. nih.govnih.gov The mass spectrometer fragments the eluting derivative in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. This technique is particularly useful for confirming the identity of the analyte and for analyzing it in complex mixtures where chromatographic co-elution might be a concern. rsc.orgresearchgate.net
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This technique is performed in a narrow fused-silica capillary and is known for its high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov
For the analysis of 2-chloro-N-(2-methoxyethyl)propanamide, CE can be a viable alternative or a complementary technique to liquid chromatography. The separation mechanism in CE is fundamentally different from chromatography, offering a different selectivity profile. Detection in CE is most commonly performed using UV-Vis absorbance, but it can also be coupled with other detectors, including mass spectrometry, for enhanced sensitivity and specificity.
Strategic Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to improve its analytical properties. jfda-online.com This can be particularly beneficial for enhancing detection sensitivity, improving chromatographic behavior, and increasing the volatility of the analyte for GC analysis. jfda-online.com
Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the analytical system. This is often done to introduce a chromophore or a fluorophore into the molecule, thereby significantly enhancing its response to UV or fluorescence detectors. For a compound like 2-chloro-N-(2-methoxyethyl)propanamide, which may lack a strong native chromophore, this approach can lead to a substantial increase in sensitivity, allowing for the detection of much lower concentrations.
In post-column derivatization, the derivatizing reagent is added to the eluent from the chromatographic column before it reaches the detector. This technique is advantageous when the derivatized product is unstable or when the derivatization reaction is not compatible with the separation conditions. The reaction must be rapid and reproducible to avoid significant band broadening. Post-column derivatization can be used to enhance the detectability of 2-chloro-N-(2-methoxyethyl)propanamide by introducing a moiety that is more readily detected by UV, fluorescence, or other selective detectors.
| Derivatization Approach | Description | Key Advantages |
| Pre-column | Analyte is derivatized before injection. | Can improve chromatographic separation and detection. |
| Post-column | Derivatizing reagent is added after separation and before detection. | Avoids potential interference of the derivatization reagent with the separation process. |
Role of 2 Chloro N 2 Methoxyethyl Propanamide As a Chemical Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Substituted Amides and Esters
The structure of 2-chloro-N-(2-methoxyethyl)propanamide, featuring a reactive chlorine atom, makes it an excellent starting material for the synthesis of a wide array of substituted amides and esters. The chlorine atom, being a good leaving group, is readily displaced by various nucleophiles.
In the synthesis of substituted amides, the reaction of 2-chloro-N-(2-methoxyethyl)propanamide with primary or secondary amines leads to the formation of N-substituted N-(2-methoxyethyl)propanamides. This nucleophilic substitution reaction is a fundamental transformation in organic chemistry, allowing for the introduction of diverse functionalities into the final molecule. The reaction conditions can often be tailored to accommodate a wide range of amines, from simple alkylamines to more complex aniline (B41778) derivatives.
Similarly, 2-chloro-N-(2-methoxyethyl)propanamide can serve as a precursor to esters through reaction with carboxylate salts. The carboxylate anion acts as a nucleophile, displacing the chloride to form an ester linkage. This method provides a convenient route to esters that might be challenging to synthesize through direct esterification of the corresponding alcohol.
The general schemes for these transformations are presented below:
Table 1: Synthesis of Substituted Amides and Esters
| Reaction Type | Reactants | Product |
|---|---|---|
| Amide Synthesis | 2-chloro-N-(2-methoxyethyl)propanamide + R¹R²NH | N-(2-methoxyethyl)-N-(alkyl/aryl)propanamide |
Note: R, R¹, and R² represent various organic functional groups.
Utilization in the Formation of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The reactivity of 2-chloro-N-(2-methoxyethyl)propanamide can be harnessed to construct these important molecular scaffolds. Intramolecular cyclization reactions of appropriately substituted derivatives of 2-chloro-N-(2-methoxyethyl)propanamide are a key strategy in this regard.
For instance, if the amide nitrogen is part of a larger molecule containing a nucleophilic group, such as a hydroxyl or an amino group, base-mediated intramolecular cyclization can lead to the formation of various heterocyclic rings. The N-(2-methoxyethyl) group can also influence the regioselectivity and stereoselectivity of these cyclization reactions. The length and flexibility of this side chain can be crucial in positioning the reacting groups for efficient ring closure. While direct examples for 2-chloro-N-(2-methoxyethyl)propanamide are not extensively documented in readily available literature, the reactivity of similar N-chloroacetyl compounds suggests its potential in forming heterocycles like piperidinones and pyrrolidinones through intramolecular alkylation or Darzens-type reactions. nih.gov
Table 2: Potential Heterocyclic Systems from 2-Chloro-N-(2-methoxyethyl)propanamide Derivatives
| Starting Material Moiety | Reaction Type | Resulting Heterocycle |
|---|---|---|
| N-(chloroacetyl)amino alcohol | Intramolecular Williamson ether synthesis | Morpholinone derivative |
| N-(chloroacetyl)diamine | Intramolecular amine alkylation | Piperazinone derivative |
Application as a Chloroalkylating Reagent in Medicinal and Agrochemical Intermediates
The chloroalkyl group in 2-chloro-N-(2-methoxyethyl)propanamide allows it to function as a chloroalkylating agent. This type of reagent is valuable for introducing a specific alkyl chain onto a substrate, a common strategy in the synthesis of bioactive molecules.
In the context of medicinal chemistry, the introduction of the N-(2-methoxyethyl)propanamide moiety can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This group can influence factors such as solubility, metabolic stability, and receptor binding affinity.
A significant application of chloroacetamide derivatives is in the agrochemical industry, particularly in the synthesis of herbicides. A prominent example is the herbicide metolachlor (B1676510), which is a chloroacetamide. nih.govnih.govagropages.com While the exact structure of commercial metolachlor is 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide, the synthesis of such molecules involves the reaction of a substituted aniline with a chloroacetylating agent. nih.gov The N-(2-methoxyethyl)propanamide structure is closely related and serves as a key building block for a class of chloroacetamide herbicides. The synthesis generally involves the N-alkylation of an aniline derivative followed by chloroacetylation. nih.gov
The general reaction for the synthesis of a metolachlor-type compound is as follows:
Table 3: General Synthesis of Chloroacetamide Herbicides
| Step | Reactants | Product |
|---|---|---|
| 1. Reductive Amination | Substituted Aniline + Aldehyde/Ketone | Secondary Amine Intermediate |
The utility of 2-chloro-N-(2-methoxyethyl)propanamide and related compounds as intermediates in these syntheses highlights their importance in producing essential agricultural products.
Quantitative Structure Activity Relationship Qsar and Molecular Modeling Studies of Halogenated Amides
Derivation and Interpretation of Molecular Descriptors
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. wiley.com In QSAR studies of halogenated amides, a variety of descriptors are calculated to represent their constitutional, topological, geometrical, and electronic features. ucsb.edualvascience.com The selection of appropriate descriptors is a critical step, as it determines the quality and predictive power of the resulting model. beilstein-journals.org
Descriptors can be broadly categorized as empirical (derived from experimental data) or theoretical (calculated from the molecular structure). wiley.com For halogenated amides, theoretical descriptors are commonly employed. These can range from simple 2D descriptors, which are derived from the 2D representation of the molecule, to more complex 3D descriptors that require knowledge of the molecule's conformational geometry. beilstein-journals.orgnih.gov
Key molecular descriptors relevant to halogenated amides include:
Constitutional Descriptors: These describe the basic composition of the molecule without considering its geometry or connectivity. Examples include molecular weight, number of carbon atoms, and counts of specific functional groups (e.g., primary, secondary, or tertiary amides). nih.govalvascience.com
Topological Descriptors: These indices are derived from the 2D graph of the molecule and describe its connectivity and branching. Examples include Zagreb indices and connectivity indices. alvascience.comresearchgate.net
Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape. An intriguing question in 3D-QSAR is which conformation to use when generating these descriptors, as the bioactive conformation is often unknown. researchgate.net
Electronic Descriptors: These quantify the electronic properties of the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu Molecules with high-energy HOMO tend to be good nucleophiles, while those with low-energy LUMO are often good electrophiles. ucsb.edu Other electronic descriptors include polarizability, which characterizes how easily the charge distribution is distorted by an external field. ucsb.edu
Hydrophobicity Descriptors: Lipophilicity, often represented by the logarithm of the octanol-water partition coefficient (log Kow or log P), is a crucial descriptor for halogenated amides. nih.govmdpi.com It governs the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. nih.gov
The table below summarizes common molecular descriptors used in QSAR studies of halogenated amides.
| Descriptor Category | Example Descriptors | Information Encoded | Relevance to Halogenated Amides |
| Constitutional | Molecular Weight, Atom Counts, Functional Group Counts | Molecular composition and size | Influences overall physical properties and steric interactions. nih.govalvascience.com |
| Topological | Connectivity Indices, Zagreb Indices | Molecular branching and connectivity | Relates to molecular shape and potential for specific interactions. alvascience.comresearchgate.net |
| Geometrical (3D) | van der Waals Volume, Molecular Surface Area | Molecular size, shape, and surface properties | Important for understanding how the molecule fits into a binding site. beilstein-journals.org |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Polarizability | Electron distribution, reactivity, and interaction potential | Crucial for predicting chemical reactivity, such as alkylating potential. ucsb.edumdpi.com |
| Hydrophobicity | log P (log Kow) | Partitioning between aqueous and lipid phases | Key factor in bioavailability, membrane transport, and non-specific toxicity. nih.govnih.gov |
Correlation of Structural Features with Chemical Reactivity and Interactions
The molecular descriptors derived for halogenated amides are correlated with their observed chemical reactivity and biological interactions using statistical methods. This process helps to identify the key structural features that govern a compound's activity. For chloroacetamides, a significant class of halogenated amides, studies have shown that their biological activity is often linked to their ability to act as alkylating agents, reacting with important biological nucleophiles. researchgate.net
Several structural features have been found to influence the reactivity and interactions of these compounds:
Lipophilicity and Water Solubility: Multivariate analysis of chloroacetamide derivatives has shown that lipophilicity, primarily determined by the total number of carbon atoms, and water solubility, affected by the nature of hydrocarbon substituents, are major factors shaping their biological profile. nih.gov The hydrophobicity of the molecule influences its uptake, mobility, and interaction with biological targets. nih.gov
Electrophilicity: The chloroacetamide moiety contains a potent electrophilic center, which can damage proteins through nucleophilic substitution. researchgate.net The reactivity of this group is a key determinant of the compound's biological effect. The energy of the LUMO is a descriptor often used to quantify electrophilicity. researchgate.net
Steric Factors: The shape, bulkiness, and number of rotatable bonds in the substituents on the amide nitrogen significantly influence activity. nih.govresearchgate.net These features affect how the molecule fits into the active site of a target enzyme or receptor and can impact its toxicity. nih.gov
Electronic Distribution: The distribution of charges on the amide moiety is also a critical factor influencing the acute toxicity of chloroacetamides. researchgate.net
Computational docking simulations have been used to clarify the interaction mechanisms between amide herbicides and biological targets. nih.gov These studies reveal that the molecules often contain hydrophobic groups (like benzene (B151609) rings or hydrocarbon chains) and active groups (such as –Cl, –C(=O)–, or –NH–) that engage in specific interactions within the binding pockets of proteins. nih.gov
Ligand-Based and Structure-Based Computational Design Approaches
Computational design approaches are essential for the structural modification of known active compounds and the design of new molecules with desirable properties. nih.govresearchgate.net These methods are generally categorized as either ligand-based or structure-based.
Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active and deriving a pharmacophore model or a QSAR equation. This model then guides the design of new compounds. For example, QSAR models for halogenated hydrocarbons have been developed using descriptors calculated from the ligand structures alone to predict toxicity. researchgate.net Fragment-based screening, where libraries of small molecules (fragments) like chloroacetamides are computationally or experimentally screened, is another ligand-based approach to identify new scaffolds for inhibitor design. rsc.org
Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. This approach involves docking candidate molecules into the active site of the target to predict their binding affinity and orientation. Molecular docking analyses have been successfully used in the design of new pyrazole (B372694) amide derivatives as potential herbicides targeting the enzyme transketolase (TK). nih.govbohrium.comacs.org These studies showed that the designed compounds could fit deep into the active cavity of the enzyme and form strong interactions, leading to potent inhibition. nih.govacs.org Covalent docking can also be used to generate hypotheses about the binding poses of compounds that form covalent bonds with their targets, as has been done for chloroacetamide inhibitors. rsc.org
The design and synthesis of new herbicidal compounds based on novel targets is a significant area of research. nih.govbohrium.com For instance, transketolase has been identified as a potential target for developing new herbicides, and structure-based design has been instrumental in creating pyrazole amide derivatives that inhibit this enzyme. nih.govbohrium.com
Predictive Models for Chemical Properties and Transformations based on QSAR
Once a statistically robust correlation between molecular descriptors and a specific property is established, a QSAR model is developed. nih.gov These models serve as mathematical equations that can predict the activity or properties of new, untested compounds based solely on their chemical structure. cresset-group.com The development of predictive toxicology capabilities is a major goal of QSAR modeling for halogenated hydrocarbons. researchgate.net
QSAR models can predict a wide range of endpoints, including:
Biological Activity: Models have been developed to predict the herbicidal efficacy of chloroacetamides and the antibacterial activity of other amide-containing compounds. nih.govresearchgate.net
Toxicity: A key application of QSAR is in predicting adverse effects. mdpi.com Models have been created to predict the acute toxicity of chloroacetamides to non-target organisms and the mutagenicity of halogenated compounds like haloacetic acids. nih.govnih.gov For instance, a QSAR model for haloacetic acids was able to describe more than 90% of the variance in experimental mutagenicity data. nih.gov
Physicochemical Properties: Properties like lipophilicity and water solubility can be predicted using QSAR models, which is essential for understanding the environmental fate and bioavailability of compounds. nih.gov
The performance of QSAR models is evaluated using various statistical metrics. A good model should not only fit the training data well but also have high predictive power for an external set of test compounds. nih.govcresset-group.com
| Model Type | Predicted Property | Compound Class | Key Descriptors | Statistical Performance Example |
| MLR (Multiple Linear Regression) | Herbicidal Activity | Chloroacetamides | Lipophilicity, Steric parameters, Electronic charges | Strong quantitative structure-activity relationships assessed. researchgate.net |
| Spectral Moment Descriptors | Mutagenicity | Haloacetic Acids | Spectral moment descriptors | R² > 0.90 (describes >90% of variance in experimental activity). nih.gov |
| 2D and 3D-QSAR | Enzyme Inhibition (CYP2D6) | Aryloxypropanolamines | Bulk, branching, charge distribution, molecular shape | R²pred = 0.912 for the best 3D-QSAR model. nih.gov |
| SVM (Support Vector Machine) | Ames Mutagenicity | Diverse chemicals | Topological indices, Structural alerts | Predictive accuracy as high as 80% in challenge projects. nih.govvegahub.eu |
The International Conference on Harmonization (ICH) M7 guideline allows for the use of two complementary QSAR methodologies (one rule-based and one statistical-based) to predict Ames mutagenicity, highlighting the regulatory acceptance of these predictive models. nih.gov The continuous development of QSAR models, aided by larger and more reliable experimental datasets, aims to improve their predictive power and reliability for human health and environmental risk assessment. researchgate.netnih.gov
Conclusion and Future Research Perspectives on 2 Chloro N 2 Methoxyethyl Propanamide
Synthesis and Characterization Advancements
Future research into the synthesis of 2-chloro-N-(2-methoxyethyl)propanamide could move beyond traditional methods to embrace more sustainable and efficient technologies. numberanalytics.comdst.gov.in While the classical approach likely involves the acylation of 2-methoxyethylamine (B85606) with 2-chloropropionyl chloride, advancements could focus on direct amidation reactions that avoid the use of highly reactive and hazardous acid chlorides. masterorganicchemistry.com Catalytic methods, employing transition metals or enzymes, could offer milder reaction conditions and improved yields. numberanalytics.comresearchgate.net The development of continuous flow processes for its synthesis could also enhance safety and scalability. numberanalytics.com
For its characterization, a combination of standard and advanced spectroscopic and chromatographic techniques would be essential.
Table 1: Potential Analytical Techniques for Characterization
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR would be crucial for confirming the molecular structure, with 2D techniques like COSY and HSQC establishing connectivity. |
| Infrared (IR) Spectroscopy | Identification of key functional groups, such as the amide C=O and N-H stretches. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, aiding in structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A potential method for both separation and identification, particularly for purity assessment. ijcrt.orggoogle.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Useful for purity determination and quantification, especially if the compound is part of a complex mixture. researchgate.net |
Future advancements in characterization could involve the use of hyphenated techniques for more detailed analysis of any impurities or byproducts formed during synthesis. ijcrt.org
Mechanistic Understanding and Reactivity Insights
The reactivity of 2-chloro-N-(2-methoxyethyl)propanamide is primarily dictated by the electrophilic carbon atom alpha to the carbonyl group and the nucleophilic nature of the amide nitrogen under certain conditions. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. ucsb.edumasterorganicchemistry.com
Future mechanistic studies could investigate the kinetics and thermodynamics of these substitution reactions with a variety of nucleophiles. nih.gov The role of the N-(2-methoxyethyl) group in influencing the reactivity of the α-chloro position, either through steric or electronic effects, would be a key area of investigation. It is also conceivable that under specific conditions, such as photochemical activation, the compound could undergo radical-mediated transformations. nih.govacs.org A deeper understanding of the interplay between the different functional groups within the molecule will be crucial for predicting its behavior in complex chemical environments.
Unexplored Chemical Transformations and Synthetic Utility
The synthetic potential of 2-chloro-N-(2-methoxyethyl)propanamide lies in its ability to serve as a versatile building block. The α-chloro group is a handle for introducing a wide range of functionalities through nucleophilic substitution.
Table 2: Potential Unexplored Chemical Transformations
| Reagent/Reaction Type | Potential Product Class | Synthetic Value |
| Nitrogen Nucleophiles (e.g., amines, azides) | α-Amino amides | Building blocks for peptides and other biologically active molecules. nih.gov |
| Oxygen Nucleophiles (e.g., alcohols, carboxylates) | α-Hydroxy or α-acyloxy amides | Precursors to various functionalized compounds. |
| Sulfur Nucleophiles (e.g., thiols) | α-Thio amides | Intermediates in the synthesis of sulfur-containing heterocycles. |
| Carbon Nucleophiles (e.g., enolates, organometallics) | Functionalized amides with new C-C bonds | Construction of more complex molecular scaffolds. nih.gov |
| Radical Cyclizations | Heterocyclic compounds | Access to novel ring systems if an appropriate unsaturated moiety is present in a derivative. nih.gov |
The presence of the methoxyethyl group also opens up possibilities for further functionalization or for its role in directing reactions or influencing the properties of resulting molecules, such as solubility or binding characteristics.
Emerging Analytical Challenges and Innovations
As with any chemical compound, ensuring its purity and accurately quantifying it in various matrices presents analytical challenges. A key challenge would be the development of sensitive and selective methods for its detection, especially at trace levels. Innovations in analytical chemistry, such as the development of novel stationary phases in chromatography or more sensitive detectors, could address these challenges. labmanager.comacs.org
The potential for degradation of the compound, for instance through hydrolysis of the amide bond or substitution of the chlorine atom, would require the development of stability-indicating analytical methods. tifr.res.in This would be particularly important if the compound were to be considered for applications where long-term stability is crucial. The use of advanced mass spectrometry techniques, such as tandem MS, could aid in the identification of any degradation products. ijcrt.org
Prospects for Computational Chemistry and Molecular Design
Computational chemistry offers a powerful tool for predicting the properties and reactivity of 2-chloro-N-(2-methoxyethyl)propanamide, thereby guiding experimental work. nih.gov Density Functional Theory (DFT) calculations could be employed to model its geometric and electronic structure, predict its spectroscopic signatures (NMR, IR), and calculate the activation barriers for various potential reactions. nih.gov
Molecular modeling could also be used to design new molecules based on the 2-chloro-N-(2-methoxyethyl)propanamide scaffold. ajchem-a.comajchem-a.com By computationally exploring the effects of modifying different parts of the molecule, it may be possible to design derivatives with specific desired properties, such as enhanced reactivity for a particular synthetic application or specific binding affinities if it were to be explored in a biological context. The use of in silico methods for predicting properties can accelerate the discovery and development of new functional molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(2-methoxyethyl)propanamide, and how can reaction efficiency be validated?
- Methodological Answer : A common approach involves reacting 2-methoxyethylamine with 2-chloropropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Stoichiometric triethylamine is added to scavenge HCl. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) or HPLC (C18 column, λ=220 nm, retention time ~17.8 min). Yield optimization (e.g., 37% in analogous syntheses) requires strict temperature control (0–5°C) and dropwise addition of the acyl chloride .
- Validation : Confirm purity (>95%) via NMR (¹H/¹³C) and HRMS (e.g., m/z calcd. 195.06 [M+H]⁺). For intermediates like 2-chloro-N-(aryl)propanamides, ESI-MS and crystallography (e.g., Acta Crystallogr. Sect. E) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
